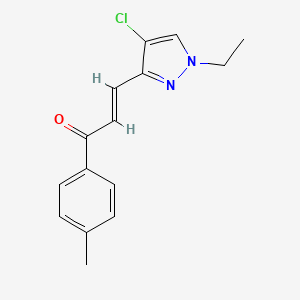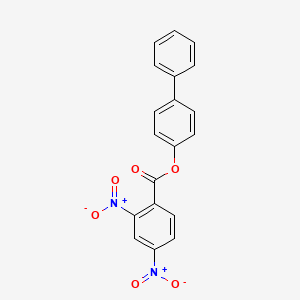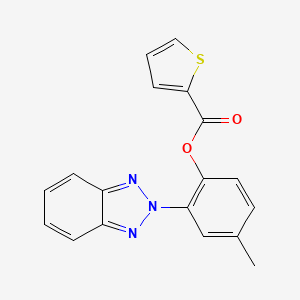![molecular formula C18H19F3N2O2S B10892606 N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10892606.png)
N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(Z)-1-(2,5-DIMETHYL-3-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is a complex organic compound that features a thienyl group, a trifluoroethoxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(Z)-1-(2,5-DIMETHYL-3-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE typically involves the condensation of 2,5-dimethyl-3-thienyl aldehyde with 3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(Z)-1-(2,5-DIMETHYL-3-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its hydrazide and trifluoroethoxy functionalities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism by which N’~1~-[(Z)-1-(2,5-DIMETHYL-3-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroethoxy group could enhance its binding affinity or stability, while the hydrazide moiety might participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine: This compound shares the thienyl group but differs in the rest of its structure.
2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: Another compound with a thienyl group, but with an imidazole core.
Uniqueness
N’~1~-[(Z)-1-(2,5-DIMETHYL-3-THIENYL)ETHYLIDENE]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOHYDRAZIDE is unique due to the combination of its trifluoroethoxy and hydrazide functionalities, which are not commonly found together in similar compounds. This unique combination can impart distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19F3N2O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(Z)-1-(2,5-dimethylthiophen-3-yl)ethylideneamino]-3-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C18H19F3N2O2S/c1-11-7-16(13(3)26-11)12(2)22-23-17(24)15-6-4-5-14(8-15)9-25-10-18(19,20)21/h4-8H,9-10H2,1-3H3,(H,23,24)/b22-12- |
InChI Key |
FSFJPXWZJHWHBT-UUYOSTAYSA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)/C(=N\NC(=O)C2=CC=CC(=C2)COCC(F)(F)F)/C |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=NNC(=O)C2=CC=CC(=C2)COCC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892526.png)

![methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10892537.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B10892541.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B10892547.png)

![ethyl 3-[(2-bromo-4-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892580.png)
![ethyl 3-[(3-methoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10892584.png)
![N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B10892586.png)
![2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10892590.png)
![Phenyl 2-{[(4-nitrophenyl)carbonyl]oxy}benzoate](/img/structure/B10892594.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892595.png)
![1-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B10892599.png)

